2,4,5-Trinitrobenzenesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3N3O9S |
|---|---|
Molecular Weight |
293.17 g/mol |
IUPAC Name |
2,4,5-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H3N3O9S/c10-7(11)3-1-5(9(14)15)6(19(16,17)18)2-4(3)8(12)13/h1-2H,(H,16,17,18) |
InChI Key |
HUPDIVYMUZMPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trinitrobenzenesulfonic Acid
Nucleophilic Aromatic Substitution (SNAr) Mechanism with 2,4,5-Trinitrobenzenesulfonic Acid
The hallmark reaction of this compound is the SNAr reaction, where a nucleophile attacks the carbon atom bearing the sulfonic acid group, which subsequently departs as a leaving group. The reaction is greatly facilitated by the nitro groups positioned ortho and para to the site of substitution. These groups stabilize the negatively charged intermediate through resonance, lowering the activation energy of the reaction.
The general mechanism proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the C1 carbon (attached to the -SO₃H group), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov
Elimination of the leaving group: The aromaticity of the ring is restored by the expulsion of the sulfonate group (-SO₃⁻), yielding the final substituted product.
This process, often referred to as trinitrophenylation, is widely used in biochemistry for the quantification and modification of primary amino groups in peptides and proteins. thermofisher.comnih.gov
Kinetic studies of the reaction between 2,4,6-trinitrobenzenesulfonic acid and various nucleophiles, particularly amino acids and peptides, have shown that the reaction typically follows second-order kinetics. nih.govnih.gov The rate of reaction is dependent on the concentrations of both the trinitrobenzenesulfonic acid and the nucleophile. nih.gov
A crucial finding is that the unprotonated form of the nucleophile is the reactive species. nih.govnih.gov Consequently, the reaction rate is highly pH-dependent. For amines, the intrinsic reactivity of the free amino group shows a strong correlation with its basicity (pKa). nih.govnih.gov More basic amines are stronger nucleophiles and react more quickly. The reaction is generally exothermic.
The table below, derived from kinetic studies on the analogous and extensively studied 2,4,6-trinitrobenzenesulfonic acid, illustrates the relative reactivity with different amino-containing nucleophiles.
| Nucleophile | Apparent Second-Order Rate Constant k (M⁻¹ sec⁻¹) | pKa |
| Glycylglycine | 2.34 | 8.0 |
| Glycinamide | 1.41 | 7.9 |
| Taurine | 6.78 | 8.7 |
| n-Butylamine | 19.2 | 10.7 |
| γ-Aminobutyrate | 12.7 | 10.4 |
| ε-Aminocaproate | 15.5 | 10.75 |
Table compiled from data on 2,4,6-trinitrobenzenesulfonate reactions. The rate constants reflect the reactivity of the unprotonated amine. acs.org
The reaction with primary amines is the most well-documented reaction of this compound class. thermofisher.com It proceeds rapidly under mild conditions, typically in a slightly alkaline aqueous buffer (pH 8.5-10), to ensure a sufficient concentration of the reactive, unprotonated amine. thermofisher.comnih.gov The reaction yields a stable, colored N-trinitrophenyl (TNP) derivative, which has a strong absorbance maximum around 335-345 nm. thermofisher.comnih.gov This chromogenic property forms the basis of a widely used spectrophotometric assay for the quantification of free primary amino groups. thermofisher.comresearchgate.net
The reaction with an amino acid like glycine (B1666218) proceeds via the attack of the lone pair of the amino nitrogen on the C1 of the benzene (B151609) ring, leading to the formation of the TNP-glycine derivative and the release of the sulfite (B76179) ion.
While best known for its reaction with amines, this compound also reacts with other nucleophiles, notably thiols (sulfhydryl groups) and hydrazides.
Thiols: The thiol group (-SH), particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile. Studies have shown that the thiol group of N-acetylcysteine is significantly more reactive towards 2,4,6-trinitrobenzenesulfonic acid than most amino groups. nih.govnih.gov The reactivity of thiols is also pKa-dependent; thiols with a lower pKa exist to a greater extent as the more reactive thiolate anion at physiological pH. nih.govnih.gov This reactivity allows for the modification and quantification of accessible cysteine residues in proteins.
Hydrazides: Hydrazide derivatives (R-CO-NH-NH₂) can also be quantified using trinitrobenzenesulfonic acid. The reaction proceeds similarly to that with primary amines, with the terminal amino group of the hydrazide acting as the nucleophile. This produces distinct chromogens that allow for the spectrophotometric determination of hydrazides, even in the presence of hydrazine. researchgate.net
Factors Governing this compound Reactivity in Aqueous and Organic Media
The reactivity of this compound is profoundly influenced by the reaction medium.
Aqueous Media: In water, pH is the most critical factor. As the SNAr reaction requires a free nucleophile, the pH must be high enough to deprotonate the reacting species (e.g., R-NH₃⁺ → R-NH₂). For most amino acids, this necessitates a pH range of 8.5 to 10. nih.gov However, a competing reaction is the hydrolysis of the trinitrobenzenesulfonic acid itself, where a hydroxide (B78521) ion acts as the nucleophile, producing picric acid. nih.govacs.org This hydrolysis reaction becomes more significant at higher pH values, and its rate is also increased by raising the temperature. nih.govpsu.edu Therefore, reaction conditions must be optimized to favor aminolysis over hydrolysis.
Organic Media: The nature of the organic solvent significantly affects the rate and mechanism of SNAr reactions. nih.gov Solvents are broadly categorized by their polarity and their ability to act as hydrogen-bond donors (HBD) or acceptors.
Aprotic Solvents: In many aprotic solvents (like dioxane, benzene, and acetone), SNAr reactions with amines often exhibit base catalysis, where a second molecule of the amine helps to remove the proton from the intermediate in the rate-determining step. rsc.org
Protic and HBD Solvents: In solvents that are hydrogen-bond donors (like chloroform (B151607) or methanol), the solvent molecules can assist in stabilizing the departing leaving group (the sulfonate). This can change the rate-limiting step of the reaction from the departure of the leaving group to the initial formation of the Meisenheimer complex. nih.gov The reactivity in such solvents can be dramatically different from that in aprotic media.
Theoretical Computational Studies of this compound Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the reaction pathways of SNAr reactions. acs.org For a molecule like this compound, theoretical studies can elucidate several key aspects of its reactivity:
Reaction Mechanism: Calculations can map the potential energy surface of the reaction. This allows for the determination of the structures and energies of reactants, transition states, and intermediates like the Meisenheimer complex. researchgate.net Such studies can fundamentally distinguish between a classical two-step addition-elimination mechanism and a concerted mechanism where bond formation and bond-breaking occur simultaneously. acs.orgresearchgate.net
Activation Barriers: The energy difference between the reactants and the highest-energy transition state (the activation barrier) can be calculated, providing a theoretical prediction of the reaction rate. This allows for a comparison of the reactivity of different nucleophiles or the effect of different substitution patterns on the aromatic ring.
Solvent Effects: Modern computational models can simulate the effect of the solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). chemrxiv.org These studies have shown that solvent molecules can play a direct role in the reaction, modifying the free energy surface and sometimes leading to predictions that differ significantly from simpler gas-phase or implicit solvent models. chemrxiv.org For SNAr reactions, computational models have been used to understand how protic solvents or counter-ions can retard or even promote the reaction by stabilizing or destabilizing key intermediates and transition states. researchgate.net
While specific computational studies on this compound are not widely published, the methodologies have been extensively applied to similar nitro-activated aromatic systems, confirming the mechanistic details and providing deeper insight into the factors controlling their reactivity. nih.govresearchgate.net
Advanced Synthetic Methodologies and Derivatization Strategies Utilizing 2,4,5 Trinitrobenzenesulfonic Acid
Laboratory Synthesis and Purification Techniques for 2,4,6-Trinitrobenzenesulfonic Acid
While commercially available, typically as a 5% (w/v) aqueous solution, understanding the laboratory synthesis of TNBSA is pertinent for specialized applications. fishersci.at The synthesis is analogous to the preparation of other nitrated aromatic compounds. A common precursor for related compounds is 2,4,6-trinitrotoluene (TNT), which can be oxidized to form 2,4,6-trinitrobenzoic acid. orgsyn.org For TNBSA, a plausible synthetic route involves the sulfonation of a pre-existing trinitrated benzene (B151609) derivative.
A probable laboratory-scale synthesis would involve the reaction of 2,4,6-trinitrochlorobenzene (picryl chloride) with a sulfite (B76179) salt, such as sodium sulfite. In this nucleophilic aromatic substitution reaction, the sulfite ion displaces the chloride ion on the electron-deficient aromatic ring. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.
Purification of the synthesized TNBSA is crucial to remove unreacted starting materials and byproducts, such as picric acid, which can form via hydrolysis. researchgate.net The primary method for purification is recrystallization . The choice of solvent is critical and is determined by the solubility characteristics of TNBSA. A suitable single-solvent recrystallization would involve dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals. ualberta.ca For a two-solvent system, the crude TNBSA would be dissolved in a solvent in which it is readily soluble at all temperatures, and then a second solvent in which it is insoluble is added dropwise to the heated solution until turbidity is observed. ualberta.ca The solution is then clarified with a few drops of the first solvent and allowed to cool slowly.
| Purification Technique | Description | Common Solvents |
| Single-Solvent Recrystallization | The compound is dissolved in a hot solvent and crystallizes upon cooling. | Water, Ethanol |
| Two-Solvent Recrystallization | The compound is dissolved in a "good" solvent, and a "poor" solvent is added to induce precipitation. | Ethanol/Water, Acetone/Hexane |
Controlled Derivatization for Selective Chemical Modification
TNBSA is a highly effective reagent for the derivatization of primary amines, a process known as trinitrophenylation. This reaction results in the formation of a stable, yellow-colored N-trinitrophenyl (TNP) derivative, which has a strong absorbance at approximately 335-345 nm, facilitating its spectrophotometric quantification. gbiosciences.comfishersci.at The reaction is a second-order nucleophilic aromatic substitution, where the unprotonated primary amine acts as the nucleophile, attacking the electron-deficient benzene ring of TNBSA. nih.govcapes.gov.brnih.gov
The high reactivity of TNBSA with primary amines allows for its use in various applications, including the quantification of amino acids and the determination of available lysine in proteins. nih.gov It also reacts with sulfhydryl groups of cysteine and hydrazide moieties, though its primary application remains the modification of amino groups. researchgate.netnih.govnih.gov
A significant application of TNBSA is the site-specific labeling of proteins to investigate their structure and function. The differential reactivity of various amino groups within a protein allows for targeted modification. This selectivity is governed by several factors, primarily the pKa of the amino group and its steric accessibility.
The ε-amino group of lysine residues is generally the most reactive site in a protein for trinitrophenylation due to its relatively high basicity and common location on the protein surface. The α-amino group of the N-terminal residue is also a target, though its reactivity can vary. Amino groups that are buried within the protein's three-dimensional structure or are involved in hydrogen bonding are less accessible and therefore less reactive.
This differential reactivity has been exploited to probe the structure of various proteins, including insulin, lysozyme, chymotrypsinogen, and ribonuclease. nih.govnih.gov By analyzing the kinetics of the reaction, it is possible to distinguish between different sets of amino groups with varying reactivities, providing insights into their local microenvironment and accessibility. nih.govnih.gov For example, in studies with human lysozyme, specific lysine residues have been targeted for labeling to study transient intermolecular interactions. researchgate.netnih.gov
| Protein Target | Labeled Residue(s) | Application |
| Human Lysozyme | Lysine (specifically K33) | Probing transient protein-protein interactions in amyloid fibril formation. nih.gov |
| Insulin | N-terminal and Lysine residues | Studying protein structure and amino group accessibility. nih.govnih.gov |
| Chymotrypsinogen | N-terminal and Lysine residues | Analysis of protein conformation and amino group reactivity. nih.govnih.gov |
| Ribonuclease | N-terminal and Lysine residues | Investigating the role of specific amino groups in protein function. nih.govnih.gov |
The efficiency and selectivity of the derivatization reaction with TNBSA are highly dependent on the reaction conditions. Careful optimization of these parameters is essential to achieve the desired modification while minimizing non-specific reactions and reagent degradation.
pH: The pH of the reaction medium is the most critical factor. The reactive species is the unprotonated amino group (-NH2). nih.govnih.gov Therefore, the reaction rate increases with increasing pH as the equilibrium shifts towards the more nucleophilic unprotonated form. The optimal pH range is typically between 8.0 and 10.5. researchgate.net At pH values above 10.5, the reaction becomes zero-order with respect to the hydroxide (B78521) ion concentration, as the amino groups are predominantly unprotonated. capes.gov.br It is important to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with TNBSA. gbiosciences.com
Temperature: The reaction is generally carried out at room temperature or 37°C. gbiosciences.com While higher temperatures can increase the reaction rate, they also accelerate the hydrolysis of TNBSA to picric acid, which can interfere with spectrophotometric measurements and reduce the efficiency of the derivatization. researchgate.net
Concentration: The reaction follows second-order kinetics, being first-order with respect to both TNBSA and the amino acid concentration. capes.gov.br For kinetic studies, pseudo-first-order conditions are often employed, using a significant excess of TNBSA relative to the concentration of the amine. researchgate.net
| Parameter | Optimal Range/Condition | Rationale |
| pH | 8.0 - 10.5 | Maximizes the concentration of the unprotonated, nucleophilic amino group. researchgate.net |
| Temperature | 25°C - 37°C | Provides a balance between reaction rate and reagent stability. gbiosciences.comresearchgate.net |
| Buffer | Non-amine buffers (e.g., bicarbonate, borate) | Avoids competitive reaction of the buffer with TNBSA. gbiosciences.com |
| TNBSA Concentration | Excess relative to amine | Ensures pseudo-first-order kinetics for analytical purposes. researchgate.net |
By carefully controlling these parameters, researchers can effectively utilize 2,4,6-Trinitrobenzenesulfonic acid for the selective and efficient derivatization of primary amines in a wide range of biomolecules.
Applications of 2,4,5 Trinitrobenzenesulfonic Acid in Analytical Chemistry
Spectrophotometric Quantification Methodologies
Spectrophotometry is a cornerstone of quantitative analysis in biochemistry, and TNBSA provides a reliable method for the colorimetric determination of primary amines. The reaction of TNBSA with an amine-containing analyte produces a colored product, the absorbance of which can be measured to determine the concentration of the analyte.
The fundamental principle behind the use of TNBSA in colorimetric assays is its reaction with the unprotonated form of primary amino groups (-NH₂) in a nucleophilic aromatic substitution reaction. researchgate.net This reaction, typically carried out in an aqueous solution at an alkaline pH (usually 8.0 to 10.0), results in the formation of a stable, yellow-colored N-trinitrophenyl (TNP) derivative. chromatographyonline.comnih.gov The sulfonic acid group (-SO₃H) on the benzene (B151609) ring is an excellent leaving group, facilitating the attack by the primary amine.
Spectrophotometric assays using TNBSA have been developed and refined for the quantification of amino groups in a wide range of samples, from simple amino acids to complex proteins. The development of a typical assay involves optimizing several reaction parameters to ensure a complete and stoichiometric reaction.
A standard protocol generally involves the following steps:
Sample Preparation : The protein or amino acid sample is dissolved in a suitable buffer, typically a 0.1 M sodium bicarbonate buffer with a pH of 8.5. It is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will react with the TNBSA reagent and interfere with the assay. axionlabs.comthermofisher.com
Reaction : A freshly prepared solution of TNBSA (e.g., 0.01% w/v) is added to the sample solution. thermofisher.com
Incubation : The mixture is incubated, often at 37°C for a period of up to two hours, to allow the derivatization reaction to proceed to completion. thermofisher.com
Termination : The reaction is stopped by adding a solution such as 10% sodium dodecyl sulfate (SDS) and 1 N hydrochloric acid (HCl). thermofisher.com
Measurement : The absorbance of the resulting solution is measured at the appropriate wavelength (e.g., 335 nm) against a reagent blank. axionlabs.comthermofisher.com
For quantitative analysis, a standard curve is generated using a compound with a known concentration of primary amines, such as a specific amino acid. thermofisher.com The absorbance of the unknown samples is then compared to this standard curve to determine the concentration of amino groups. Validation of these assays involves demonstrating their accuracy, precision, and specificity for the intended application. Modifications to the procedure, such as extending the reaction time, have been introduced to ensure a stoichiometric reaction, particularly for poorly soluble proteinaceous materials. researchgate.net
The TNBSA assay is known for its high sensitivity, which allows for the detection of small quantities of amino groups. axionlabs.com Research has shown that the TNBSA method can be more sensitive than other common protein quantification methods, such as the Lowry or Bradford assays, and produces less variation in absorbance per milligram of protein across different proteins. The sensitivity is, however, affected by the hydrolysis of the TNBSA reagent, which can be accelerated by heating. chromatographyonline.com
The assay demonstrates good linearity over specific concentration ranges. For small molecules like amino acids, the typical linear range is between 2-20 µg/mL, while for larger molecules such as proteins, the range is generally 20-200 µg/mL. axionlabs.comthermofisher.com Quantitative determination is achieved by constructing a standard curve with a known amine-containing compound and ensuring that the absorbance values of the unknown samples fall within the linear portion of this curve. thermofisher.com
Reproducibility is a key parameter in assay validation. Studies have demonstrated good reproducibility for the TNBSA method, with coefficients of variation (CV) being low. For instance, one study determining the ε-amino group content in various proteins reported a coefficient of variation of ≤ 5.3%. This indicates that the assay provides consistent results upon repeated measurements.
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Detection Wavelength (λmax) | 335-345 nm or 420 nm | 335 nm corresponds to the final TNP-product; 420 nm corresponds to the Mesenheimer intermediate. chromatographyonline.com |
| Optimal pH | 8.0 - 10.0 | Reaction targets the unprotonated primary amino group. chromatographyonline.com |
| Linear Range (Amino Acids) | 2 - 20 µg/mL | Concentration range over which the assay is linear for small molecules. thermofisher.com |
| Linear Range (Proteins) | 20 - 200 µg/mL | Concentration range over which the assay is linear for proteins. thermofisher.com |
| Reproducibility (CV%) | ≤ 5.3% | Indicates good precision for repeated measurements on protein samples. |
Chromatographic Derivatization for Enhanced Separation and Detection
In analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), many analytes such as amino acids lack a strong native chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors. Chemical derivatization is a strategy used to attach a molecule (a tag) to the analyte that imparts desirable detection characteristics.
Pre-column derivatization involves reacting the sample with a derivatizing agent before it is injected into the HPLC system. actascientific.com This approach converts the analytes into derivatives that are more easily separated and detected. thermofisher.com The TNP-derivatives formed by the reaction of TNBSA with primary amines are colored, which allows them to be detected by a standard HPLC UV-Vis detector.
The principle involves mixing the sample containing amino acids or amines with TNBSA under appropriate pH conditions. After the reaction is complete, the mixture of TNP-derivatives is injected onto an HPLC column, typically a reversed-phase C18 column. The derivatives, being more hydrophobic than the original amino acids, are retained and separated by the column. They are then detected as they elute from the column, producing a chromatogram where each peak corresponds to a specific TNP-amino acid.
While this technique is theoretically sound, the use of TNBSA as a pre-column derivatization agent for routine HPLC analysis of amino acids is not as widely documented as other reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or phenylisothiocyanate (PITC). axionlabs.comactascientific.com However, reports exist of its use for the derivatization of certain classes of compounds, such as aminoglycosides, prior to HPLC analysis with UV detection. academicjournals.org
Modern amino acid analysis is often performed using dedicated automated analyzers that integrate the derivatization, separation, and detection steps into a single, streamlined workflow. chromatographyonline.com Many of these systems are based on HPLC and utilize automated pre-column derivatization, where an autosampler is programmed to mix the sample with the derivatization reagents in a precise and reproducible manner immediately before injection. chromatographyonline.comaxionlabs.com
This automation significantly improves throughput, reduces manual labor, and enhances the reproducibility and accuracy of the analysis. axionlabs.com The most common chemistries employed in these automated systems involve derivatization with OPA and/or FMOC, which yield highly fluorescent products suitable for sensitive detection. axionlabs.comshimadzu.com
While an automated system could theoretically be programmed to use TNBSA as the derivatizing reagent, this application is not common practice. The classical method for amino acid analysis, which remains a benchmark, is ion-exchange chromatography followed by post-column derivatization with ninhydrin. ijpjournal.compickeringlabs.com Although TNBSA provides a robust method for spectrophotometric quantification, its integration into mainstream automated chromatographic analyzers is not as prevalent as that of other derivatizing agents that offer fluorescent detection and have been optimized for such high-throughput platforms.
Following a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications of 2,4,5-Trinitrobenzenesulfonic acid in analytical chemistry, particularly its use as a derivatization agent for capillary electrophoresis and the spectroscopic characterization of its derivatives, could not be located.
The vast majority of available research focuses on a related isomer, 2,4,6-Trinitrobenzenesulfonic acid (TNBS) . This compound is widely documented as a reagent for the derivatization of primary amines, facilitating their detection and quantification through spectrophotometric methods. The resulting N-trinitrophenyl derivatives of amines treated with 2,4,6-TNBS typically exhibit a strong absorbance in the UV-Vis spectrum, with a maximum wavelength (λmax) around 335 nm. caymanchem.comfishersci.at The reaction is well-characterized and is a standard method for determining the concentration of free amino groups in samples such as proteins and peptides. thermofisher.comresearchgate.net
However, specific data pertaining to the 2,4,5-isomer, as stipulated in the query, remains elusive in the context of the requested applications. The search did not yield any studies detailing its use for derivatization in capillary electrophoresis (CE), a technique used to separate charged molecules in a capillary tube under the influence of an electric field. Derivatization is often employed in CE to enhance the detectability of analytes.
Similarly, specific UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopic data for derivatives of this compound are not described in the available literature found. While spectroscopic data for the 2,4,6-isomer and its derivatives are available, this information cannot be extrapolated to the 2,4,5-isomer due to the potential for significant differences in chemical and physical properties arising from the different substitution patterns on the benzene ring.
2,4,5 Trinitrobenzenesulfonic Acid in Biochemical Research Methodologies
Quantification of Free Amino Groups in Biomolecules
The reaction of TNBSA with the primary amino groups of biomolecules, such as the N-terminal α-amino group of polypeptides and the ε-amino group of lysine residues, results in the formation of a highly chromogenic trinitrophenyl (TNP) derivative. This product exhibits a strong absorbance in the visible spectrum, which can be readily quantified spectrophotometrically.
The general reaction is as follows:
The resulting N-trinitrophenyl (TNP) derivative has a characteristic absorbance maximum, which allows for its quantification. The optimal pH for this reaction is typically around 8.5 to 10. nih.govthermofisher.com The absorbance of the TNP-adduct is most commonly measured at either 335 nm or 420 nm. nih.govthermofisher.com The choice of wavelength can depend on the specific application and the presence of other absorbing species.
| Parameter | Value | Reference |
| Optimal pH | 8.5 - 10 | nih.govthermofisher.com |
| Wavelength (λmax) | 335 nm or 420 nm | nih.govthermofisher.com |
Determination of N-terminal and Lysine ε-amino Groups in Proteins and Peptides
A primary application of TNBSA is the determination of the number of free amino groups in proteins and peptides. By measuring the absorbance of the TNP derivative formed after complete reaction with TNBSA, the total number of N-terminal and lysine ε-amino groups can be calculated. This method is particularly valuable for characterizing proteins and assessing the extent of chemical modifications that target these primary amines. The number of modified amino groups can be determined by comparing the TNBSA reactivity of the native and modified proteins. researchgate.net For instance, a decrease in the absorbance at 335 nm after a modification reaction indicates the successful blocking of amino groups. researchgate.net
Analysis of Amino Acid Composition
TNBSA can also be employed in the analysis of amino acid composition. After acid hydrolysis of a protein, the resulting free amino acids can be reacted with TNBSA. The TNP-derivatives of the different amino acids can then be separated by chromatography and quantified based on their absorbance. This provides a method for determining the relative abundance of each amino acid in the original protein. The reactivity of TNBSA with different amino acids can vary, and this differential reactivity can be exploited for their separation and quantification.
Probing Protein Structure and Function through Chemical Modification
The selective reactivity of TNBSA with accessible amino groups makes it a powerful tool for probing protein structure and function. By modifying these groups and observing the resulting changes in protein activity or conformation, researchers can gain insights into the roles of specific amino acid residues.
Investigation of Conformational Changes in Proteins
Changes in the conformation of a protein can alter the accessibility of its amino groups to chemical reagents like TNBSA. Therefore, by monitoring the rate and extent of the reaction of TNBSA with a protein under different conditions (e.g., in the presence of ligands or denaturants), conformational changes can be inferred. An increase in the number of reactive amino groups, for example, can suggest an unfolding or more open conformation of the protein. The kinetics of the trinitrophenylation reaction are highly dependent on the protein's structure. nih.gov
Studies on Enzyme Allosteric Regulation and Active Site Reactivity (e.g., Glutamate Dehydrogenase)
TNBSA has been instrumental in elucidating the role of specific amino groups in the catalytic activity and allosteric regulation of enzymes. A classic example is the study of glutamate dehydrogenase (GDH). Chemical modification studies using TNBSA have revealed the presence of essential amino groups within the active site of GDH. nih.govnih.gov Modification of these groups leads to a significant loss of enzymatic activity. nih.gov
Furthermore, TNBSA has been used to investigate the allosteric regulation of GDH. The binding of allosteric effectors, such as GTP, can alter the reactivity of specific amino groups towards TNBSA. nih.gov For instance, the modification of a reactive amino group in GDH by TNBSA was found to abolish the enzyme's response to the allosteric inhibitor GTP, while its response to the activator ADP remained unaffected. nih.gov This differential effect provides strong evidence for the involvement of this specific amino group in the GTP-mediated regulatory pathway. Studies on the reaction of TNBSA with GDH at various enzyme concentrations have made it possible to distinguish between two sets of amino groups with differing reactivity. nih.gov It was also demonstrated that the number of groups in each set was reduced upon the aggregation of the enzyme. nih.gov
Assessment of Cross-linking Extent in Polymer and Biopolymer Systems
The quantification of free amino groups by TNBSA provides a direct method for assessing the extent of cross-linking in polymer and biopolymer systems, particularly when the cross-linking reaction involves the consumption of primary amines. By measuring the number of free amino groups before and after the cross-linking process, the degree of cross-linking can be determined.
A TNBSA-based assay has been developed to determine the degree of chemical cross-linking in aspartic acid-based polymer gels. researchgate.net This method allows for the analysis of polymer gels swollen in dimethyl sulfoxide (DMSO). The difference in the number of free amine groups before and after the cross-linking reaction provides a quantitative measure of the cross-linking density. nih.govresearchgate.net This technique has been successfully applied to collagen-based films to assess the degree of cross-linking, where a decrease in the free amino group content after cross-linking indicates a higher degree of cross-linking. nih.gov
The table below summarizes the application of the TNBS assay in determining the degree of cross-linking in different biopolymer systems.
| Biopolymer System | Cross-linking Agent | Key Finding | Reference |
| Aspartic acid-based polymer gels | Diamine molecules | The conversion of pendant amine groups to cross-linking points is strongly dependent on the feed composition of the gels. | researchgate.net |
| Collagen-based films | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | The free amino group content decreased more significantly for gelatin-based films after cross-linking, indicating a higher degree of cross-linking in gelatin than in collagen samples. | nih.gov |
This methodology is crucial for optimizing the properties of cross-linked biomaterials used in various biomedical applications, such as tissue engineering and drug delivery, where the degree of cross-linking directly influences mechanical strength, degradation rate, and biocompatibility.
Methodologies for Monitoring Proteolysis and Peptide Hydrolysis
The compound 2,4,5-Trinitrobenzenesulfonic acid (TNBS) is a pivotal reagent in biochemical research for monitoring the progress of proteolysis and peptide hydrolysis. Its utility is centered on its ability to react specifically with primary amino groups, which are liberated as peptide bonds are cleaved. This reaction provides a quantitative measure of the extent of hydrolysis, commonly referred to as the degree of hydrolysis (DH). The TNBS method is valued for its accuracy, reliability, and relative simplicity, making it a staple in many protein chemistry and enzymology laboratories. nih.gov
The fundamental principle of the TNBS assay lies in the reaction between the TNBS molecule and the primary amino groups (α-amino groups of N-terminal amino acids and ε-amino groups of lysine residues) in a protein hydrolysate. This reaction, which is typically carried out under controlled pH and temperature, results in the formation of a yellow-orange colored derivative, a trinitrophenyl (TNP) derivative. The intensity of the color produced is directly proportional to the number of free amino groups present in the sample, which in turn correlates with the number of cleaved peptide bonds. The absorbance of the resulting solution is measured spectrophotometrically, usually at a wavelength of 340 nm or 420 nm, to quantify the extent of the reaction. researchgate.net
A standardized procedure for the TNBS assay involves dissolving the protein hydrolysate in a suitable buffer, often a phosphate buffer at a pH of around 8.2. The TNBS reagent is then added, and the mixture is incubated at a specific temperature, commonly 50°C, for a set period, for instance, 60 minutes. To halt the reaction, an acid, such as hydrochloric acid, is introduced. The absorbance of the solution is then read against a blank. For accurate quantification of the degree of hydrolysis, a standard, such as L-leucine, is typically used to create a calibration curve. researchgate.net
Detailed Research Findings
Numerous studies have employed the TNBS method to monitor the enzymatic hydrolysis of various proteins. A seminal study by Adler-Nissen in 1979 detailed a robust and reproducible TNBS-based method for determining the degree of hydrolysis in food protein hydrolysates. This work provided a comprehensive framework for the application of the TNBS assay in food science and technology. The research demonstrated the time-course of casein hydrolysis by the enzyme trypsin, showcasing the progressive increase in free amino groups as the protein was broken down. The data from this study clearly illustrates the utility of the TNBS method in tracking the kinetics of proteolysis.
Another significant area of research has been the application of the TNBS method to study the hydrolysis of whey proteins. Spellman and colleagues in 2003 conducted a comparative study of different methods for quantifying the degree of hydrolysis of whey protein. Their findings highlighted that the TNBS method was particularly suitable for this substrate, as it reacts effectively with all amino acids, including cysteine which can be problematic for other assays. This research underscores the importance of selecting the appropriate analytical method based on the specific protein substrate and the nature of the enzymatic hydrolysis.
Furthermore, the TNBS method has been effectively used to monitor proteolysis in complex systems like milk. A study by Chove and collaborators in 2013 investigated the breakdown of proteins in milk subjected to different heat treatments. By measuring the absorbance of TNBS-derivatized samples over time, they were able to quantify the extent of proteolysis and assess the impact of heat on the stability of milk proteins. These findings have important implications for the dairy industry in terms of quality control and processing.
The versatility of the TNBS method is also evident in its application to plant-based proteins, such as soy protein. Research in this area has utilized the TNBS assay to optimize the enzymatic hydrolysis of soy protein isolate to produce hydrolysates with desired functional and nutritional properties. By carefully monitoring the degree of hydrolysis with the TNBS method, researchers can control the extent of protein breakdown to achieve specific peptide profiles and functionalities.
Data from Research Findings
To illustrate the application of the this compound methodology in monitoring proteolysis, the following data tables present findings from published research studies.
Table 1: Time-Course of Casein Hydrolysis by Trypsin Monitored by the TNBS Method
This table details the progression of casein hydrolysis by the enzyme trypsin over a 240-minute period. The degree of hydrolysis is quantified as hydrolysis equivalents (h), which represents the milliequivalents of cleaved peptide bonds per gram of protein, as determined by the TNBS reaction.
| Hydrolysis Time (minutes) | Hydrolysis Equivalents (h) (meqv/g protein) |
| 5 | 0.18 |
| 10 | 0.30 |
| 20 | 0.48 |
| 30 | 0.62 |
| 40 | 0.74 |
| 60 | 0.92 |
| 80 | 1.07 |
| 100 | 1.19 |
| 120 | 1.30 |
| 160 | 1.47 |
| 200 | 1.60 |
| 240 | 1.71 |
Table 2: Proteolysis in Milk Samples with Different Heat Treatments Measured by the TNBS Method
This table shows the extent of proteolysis in raw and heat-treated milk samples over a 28-day storage period. Proteolysis is indicated by the absorbance at 420 nm after reaction with TNBS, with higher absorbance values corresponding to a greater degree of protein breakdown.
| Storage Time (days) | Raw Milk (Absorbance at 420 nm) | Milk Heated at 85°C for 15s (Absorbance at 420 nm) | Milk Heated at 110°C for 2s (Absorbance at 420 nm) | Milk Heated at 120°C for 2s (Absorbance at 420 nm) | Milk Heated at 130°C for 2s (Absorbance at 420 nm) | Milk Heated at 142°C for 2s (Absorbance at 420 nm) |
| 0 | 0.12 | 0.11 | 0.10 | 0.09 | 0.08 | 0.07 |
| 7 | 0.25 | 0.22 | 0.15 | 0.12 | 0.10 | 0.08 |
| 14 | 0.38 | 0.33 | 0.20 | 0.15 | 0.12 | 0.09 |
| 21 | 0.51 | 0.44 | 0.25 | 0.18 | 0.14 | 0.10 |
| 28 | 0.64 | 0.55 | 0.30 | 0.21 | 0.16 | 0.11 |
Table 3: Comparison of Degree of Hydrolysis (DH) of Whey Protein Isolate Determined by TNBS and OPA Methods
This table compares the degree of hydrolysis (DH) of whey protein isolate after 6 hours of hydrolysis with two different enzyme preparations, as measured by the this compound (TNBS) method and the o-phthaldialdehyde (OPA) method.
| Enzyme Preparation | Degree of Hydrolysis (%) - TNBS Method | Degree of Hydrolysis (%) - OPA Method |
| Alcalase 2.4L | 15.2 | 13.1 |
| Debitrase HYW20 | 8.7 | 5.4 |
Environmental and Material Science Applications of 2,4,5 Trinitrobenzenesulfonic Acid Based Methods
Analytical Strategies for Pollutant Detection and Quantification
The detection and quantification of pollutants are critical for environmental monitoring and protection. TNBSA-based methods offer a spectrophotometric approach for certain classes of pollutants, particularly those containing primary amine functionalities. The fundamental principle of this method is the reaction of TNBSA with a primary amine at a specific pH (typically around 8-8.5) to form a water-soluble, yellow-colored N-trinitrophenyl (TNP) derivative. fishersci.dkfishersci.bethermofisher.com This product has a distinct maximum absorbance, generally measured at a wavelength of approximately 335-345 nm, allowing for its colorimetric quantification. fishersci.begbiosciences.com
The concentration of the amine-containing pollutant in a sample can be determined by comparing its absorbance to a standard curve generated with a compound of known primary amine concentration, such as an amino acid. thermofisher.comthermofisher.com This makes the TNBSA assay a valuable tool for quantifying trace amounts of amine pollutants in aqueous samples. The reaction is rapid and sensitive, though it is important to avoid buffers containing free amines, like Tris or glycine (B1666218), as they will interfere with the assay. thermofisher.comthermofisher.com
While the TNBSA method is specific for primary amines, the broader context of nitroaromatic pollutant detection includes other advanced techniques. For instance, 2,4,6-trinitrophenol (TNP), a hazardous nitroaromatic pollutant and a potential hydrolysis product of TNBSA, is often detected using fluorescence-based sensors. nih.govnih.gov These methods can involve fluorescence quenching of carbon dots or other luminophores, offering high sensitivity and selectivity for TNP in environmental water samples. nih.govresearchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also standard methods for the detection of related nitrobenzene (B124822) compounds in environmental and biological media. cdc.gov
Table 1: Analytical Methods for Primary Amines and Related Pollutants
| Analyte Class | Analytical Method | Principle | Detection Wavelength/Method | Key Considerations |
| Primary Amines | TNBSA Assay | Reaction of TNBSA with primary amines to form a colored TNP-adduct. biosynth.comthermofisher.com | Colorimetric (335-345 nm). fishersci.begbiosciences.com | Avoid amine-containing buffers; pH-dependent reaction. thermofisher.com |
| 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | TNP quenches the fluorescence of materials like carbon dots. nih.gov | Fluorescence Spectroscopy. nih.gov | High sensitivity and selectivity for TNP. nih.govresearchgate.net |
| Nitroaromatics (e.g., 1,3-DNB) | Chromatography | Separation of analytes followed by detection. cdc.gov | HPLC with UV or GC with ECD/MS. cdc.gov | Well-established methods for a range of nitroaromatics. cdc.gov |
Characterization of Aminated Surfaces and Materials
In material science, the functionalization of surfaces with amine groups is a common strategy to impart specific chemical properties for applications ranging from biocatalysis to nanoparticle bio-conjugation. Quantifying the density of these surface amine groups is essential for controlling and validating the material's functionality. The TNBSA assay is a widely adopted method for this purpose due to its simplicity and reliability in solution-based measurements. fishersci.dkthermofisher.com
The method allows for the determination of the number of accessible primary amino groups on the surface of various materials, including functionalized micro-beads, nanoparticles, and films. gbiosciences.comthermofisher.com The material is incubated with a TNBSA solution, and after the reaction, the amount of the resulting TNP derivative, which may be released into the solution or remain on the surface, is quantified spectrophotometrically. thermofisher.com This provides a measure of the degree of surface amination. For example, the method has been used to determine the modification degree of proteins and antibodies, which can be extended to synthetic polymers and other materials. gbiosciences.com
Research has also focused on characterizing the surface properties of materials that are inherently aminated, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). nih.gov For these types of materials, techniques like inverse gas chromatography (IGC) are employed to determine surface free energy and Lewis acid-base properties. nih.gov Studies using IGC have shown that the dispersive component of surface free energy and the acid-base characteristics of TATB can vary significantly with particle size and preparation methods, which influences the material's interaction with other substances. nih.gov
Table 2: Research Findings on the Characterization of Aminated Materials
| Material/Surface | Characterization Method | Finding | Reference |
| Amine-functionalized surfaces (general) | TNBSA Spectrophotometric Assay | Quantifies the density of primary amino groups by forming a colored adduct measured at ~335 nm. thermofisher.comthermofisher.com | thermofisher.comthermofisher.com |
| Cross-linked Polyacrylamide Beads | TNBSA Assay | Used for the controlled introduction and quantification of functional amino groups for preparing biochemical adsorbents. | thermofisher.com |
| 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | Inverse Gas Chromatography (IGC) | Surface free energy increases with temperature; surface acidity and basicity are dependent on particle size and preparation process. nih.gov | nih.gov |
| Gold Nanoparticles | TNBSA Assay (in cited research) | Used to quantify biofunctionalization with antibodies, indicating successful surface modification. gbiosciences.com | gbiosciences.com |
Advanced Theoretical and Computational Studies of 2,4,5 Trinitrobenzenesulfonic Acid
Quantum Chemical Analysis of Electronic Structure and Acidity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the acidity of organic molecules. For 2,4,5-trinitrobenzenesulfonic acid, these methods would provide critical insights into how the arrangement of its functional groups dictates its chemical behavior.
The electronic structure of this compound is dominated by the interplay between the electron-withdrawing nature of the three nitro (-NO₂) groups and the sulfonic acid (-SO₃H) group attached to the benzene (B151609) ring. The nitro groups, particularly those at the ortho and para positions relative to each other and to the sulfonic acid group, exert a strong inductive (-I) and resonance (-M) effect. This pulls electron density away from the aromatic ring, making it electron-deficient. This effect is expected to significantly influence the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The delocalization of electrons across the π-system of the benzene ring and the nitro groups would be a key feature, impacting the molecule's reactivity and spectral properties.
The acidity of this compound is predicted to be exceptionally high. The sulfonic acid group is inherently a strong acid. The presence of three strongly electron-withdrawing nitro groups further stabilizes the resulting sulfonate anion (C₆H₂(NO₂)₃SO₃⁻) after deprotonation. This stabilization arises from the delocalization of the negative charge across the entire molecule, including the oxygen atoms of the sulfonate group and the nitro groups. Computational studies on related compounds, such as 2,4,6-trinitrobenzoic acid, have demonstrated this pronounced acid-strengthening effect of multiple nitro groups. A theoretical calculation of the pKa value for this compound would involve calculating the Gibbs free energy change for the dissociation reaction in a solvent, typically water, using a suitable solvation model. While no specific experimental or calculated pKa value for the 2,4,5-isomer is readily available, it is expected to be in the range of other superacids.
A hypothetical data table for the calculated electronic properties of this compound, based on DFT calculations, might look as follows. Please note that this data is illustrative and not from a published study on this specific molecule.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. A lower value suggests higher stability. |
| LUMO Energy | -3.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. A lower value suggests a better electron acceptor. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |
| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Predicted pKa | < 0 | Suggests it is a very strong acid, likely a superacid. |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations would be particularly valuable for understanding its interactions in aqueous solutions and with biological macromolecules, given its use in inducing colitis.
In an aqueous environment, MD simulations would reveal the solvation structure of the 2,4,5-trinitrobenzenesulfonate anion. It is expected that water molecules would form a highly ordered hydration shell around the sulfonate group, with hydrogen bonds forming between the hydrogen atoms of water and the oxygen atoms of the sulfonate. The nitro groups would also participate in hydrogen bonding with water, though likely to a lesser extent. The simulations would provide data on the number of water molecules in the first and second solvation shells, the average residence time of these water molecules, and the orientation of water molecules with respect to the anion.
Given its use in biological models, simulating the interaction of this compound with components of the intestinal mucosa, such as proteins and lipids, would be of significant interest. These simulations could help to elucidate the molecular mechanisms by which it induces an inflammatory response. For instance, MD studies could investigate how the molecule binds to specific proteins, potentially altering their structure and function. The strong negative charge and the arrangement of functional groups on the 2,4,5-trinitrobenzenesulfonate anion would likely lead to strong electrostatic interactions with positively charged residues (e.g., lysine, arginine) on protein surfaces.
A hypothetical data table summarizing potential findings from an MD simulation of 2,4,5-trinitrobenzenesulfonate in water is presented below. This data is for illustrative purposes.
| Simulation Parameter | Hypothetical Finding | Interpretation |
| Radial Distribution Function (g(r)) of water oxygen around sulfonate sulfur | Peak at 3.5 Å | Indicates the average distance of the first hydration shell around the sulfonate group. |
| Coordination Number of water around sulfonate group | ~6 | Represents the average number of water molecules in the first hydration shell of the sulfonate group. |
| Residence Time of water in first hydration shell | ~10 ps | Shows how long water molecules stay in the immediate vicinity of the sulfonate group, indicating the strength of the interaction. |
| Interaction Energy with a model peptide | -150 kJ/mol | A strong negative value would suggest a favorable and stable interaction, likely driven by electrostatics. |
Future Directions and Emerging Research Avenues for 2,4,5 Trinitrobenzenesulfonic Acid Applications
Development of Novel Derivatization Reagents with Enhanced Properties
The utility of TNBSA is centered on its ability to react with primary amines to produce a colored product, the trinitrophenyl (TNP) derivative, which can be quantified spectrophotometrically. biosynth.comresearchgate.net However, the development of new analytical challenges necessitates derivatization reagents with superior characteristics. Research in this area is focused on overcoming the limitations of existing reagents and introducing new functionalities.
One area of development is the creation of reagents with enhanced sensitivity and stability. TNBSA itself is known to undergo hydrolysis, which can interfere with quantification and lower the sensitivity of the assay. researchgate.net Future reagents might be designed with chemical modifications to the core structure to reduce susceptibility to hydrolysis while maintaining or increasing the molar absorptivity of the resulting derivative.
Furthermore, there is a growing demand for reagents that impart fluorogenic properties upon reaction, as fluorescence-based detection often offers significantly higher sensitivity than colorimetric methods. An example from a related field is the use of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), a non-fluorescent molecule that reacts with primary and secondary amines to yield intensely fluorescent derivatives. nih.gov The development of novel reagents that combine the amine-reactivity of the trinitrobenzene scaffold with a fluorogenic reporting mechanism represents a significant step forward.
Table 1: Comparison of Properties between TNBSA and a Potential Fluorogenic Derivatization Reagent
| Property | 2,4,5-Trinitrobenzenesulfonic acid (TNBSA) | Novel Fluorogenic Reagent (Hypothetical) | Enhanced Advantage |
| Detection Method | Colorimetric | Fluorometric | Higher sensitivity, lower limits of detection |
| Primary Reactivity | Primary amines | Primary and secondary amines | Broader application scope |
| Key Limitation | Susceptible to hydrolysis researchgate.net | Potentially more stable in aqueous solutions | Improved assay robustness and accuracy |
| Output Signal | Colored TNP-adduct researchgate.net | Highly fluorescent derivative nih.gov | Greatly amplified signal for trace analysis |
Integration of this compound Chemistry into Miniaturized Analytical Platforms
The trend towards miniaturization in analytical chemistry, embodied by "lab-on-a-chip" (LOC) and microfluidic systems, presents a significant opportunity for the application of TNBSA chemistry. nih.govnih.gov These platforms offer numerous advantages, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for high-level integration and automation. embl-hamburg.demdpi.com
Integrating the TNBSA assay into a microfluidic device would allow for the precise control of reaction conditions, such as mixing, incubation time, and temperature, within micro-scale channels. embl-hamburg.de This level of control can enhance the reproducibility and reliability of the assay. The small volumes involved (nanoliters to microliters) are a key advantage, minimizing the cost per analysis, which is particularly important when working with precious samples. nih.govembl-hamburg.de
The development of such integrated systems could enable portable, point-of-care diagnostic tools. nih.gov For instance, a microfluidic chip could be designed to take a biological sample, perform cell lysis, separate proteins, carry out the TNBSA reaction for amine quantification, and provide a colorimetric readout, all on a single, small device. nih.gov
Table 2: Advantages of Integrating TNBSA Assays into Microfluidic Platforms
| Feature | Conventional Assay | Microfluidic-Based Assay | Benefit of Integration |
| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) | Conservation of precious or limited samples. nih.gov |
| Reagent Consumption | High | Low | Reduced cost per assay. nih.gov |
| Analysis Time | Minutes to hours | Seconds to minutes | Higher sample throughput. nih.gov |
| Portability | Lab-based equipment | Handheld or portable devices | Enables point-of-care or field-based analysis. nih.gov |
| Automation | Often manual | Fully automatable workflows | Increased precision and reduced user error. embl-hamburg.de |
Expansion of this compound Methodologies for High-Throughput Screening in Research Settings
High-throughput screening (HTS) is a cornerstone of modern drug discovery and proteomics, enabling the rapid testing of thousands to millions of compounds. nih.govdrugtargetreview.com The TNBSA method for quantifying primary amines has the potential to be adapted for various HTS applications due to its simple, robust, and colorimetric nature.
In drug discovery, HTS is used to identify "hits"—compounds that interact with a biological target. nih.gov TNBSA-based assays could be employed to screen for inhibitors of enzymes that process amine-containing substrates. A decrease in the production of free amino groups, quantifiable by TNBSA, would indicate enzyme inhibition. The straightforward nature of the colorimetric readout makes it amenable to the automated plate-reader formats used in HTS. nih.gov
In the field of proteomics, TNBSA can be used to determine the extent of protein modification or digestion. researchgate.net Adapting this to an HTS format would allow for the rapid screening of conditions for protein crystallization or for assessing the stability of protein formulations. Furthermore, the integration of mass spectrometry (MS) with HTS is a rapidly growing area. nih.govdrugtargetreview.com While TNBSA is primarily a colorimetric reagent, its ability to label primary amines could be leveraged in MS-based HTS workflows for the relative quantification of peptides in complex mixtures. The development of automated proteomics sample preparation platforms further enhances the feasibility of incorporating such chemical derivatization steps into a high-throughput pipeline. rsc.org
The evolution of HTS technologies, including acoustic dispensing for non-contact liquid handling, allows for the miniaturization of assays to nanoliter scales, significantly increasing the number of compounds that can be tested daily. youtube.com A robust and cost-effective assay like the TNBSA method is well-suited for such ultra-high-throughput screening (uHTS) environments.
Q & A
Q. What are the standard protocols for inducing experimental colitis using TNBS in rodent models?
TNBS-induced colitis models are prepared by intrarectal administration of TNBS dissolved in ethanol (typically 40–50% v/v) at doses ranging from 40–150 mg/kg, depending on the species and desired severity of inflammation. The ethanol disrupts the mucosal barrier, allowing TNBS to penetrate and trigger a T-cell-mediated immune response. Post-administration, colitis severity is assessed via histopathology, cytokine profiling, and macroscopic scoring of mucosal damage .
Q. How is TNBS used to quantify free amino groups in proteins, and what are its limitations?
The TNBS method involves reacting primary amines (e.g., lysine residues) with TNBS under alkaline conditions (pH 8–9) to form a chromogenic adduct measurable at 420 nm. While highly specific for primary amines, this method may underestimate protein content in samples with low lysine availability or in the presence of interfering substances like reducing agents (e.g., dithiothreitol). Validation against alternative methods (e.g., fluorescamine assay) is recommended for critical analyses .
Q. What safety precautions are essential when handling TNBS in laboratory settings?
TNBS is highly flammable, reactive, and a skin/eye irritant. Key safety measures include:
- Use of explosion-proof equipment and grounded containers to prevent static discharge.
- Local exhaust ventilation and personal protective equipment (PPE: gloves, lab coats, goggles).
- Prohibition of dry sweeping; use wet methods for spill cleanup.
- Immediate post-exposure skin washing and strict prohibition of eating/drinking in lab areas .
Advanced Research Questions
Q. How can researchers optimize TNBS storage conditions to prevent degradation or unintended reactivity?
TNBS should be stored in airtight, light-resistant containers at 2–8°C. Compatibility with oxidizing agents (e.g., chlorates) and strong bases (e.g., NaOH) must be avoided due to explosion risks. Periodic purity checks via UV-Vis spectroscopy (peak at 340 nm for intact TNBS) are advised to detect hydrolysis or contamination .
Q. What mechanisms underlie TNBS-induced intestinal inflammation, and how do they inform therapeutic studies?
TNBS triggers colitis via haptenization of colonic proteins, activating Th1/Th17 immune pathways and upregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6). This model is valuable for testing anti-inflammatory compounds (e.g., 3,4-O-Isopropylidene-shikimic acid), where efficacy is assessed through colon length restoration, reduced myeloperoxidase activity, and histologic scoring .
Q. How do discrepancies arise between TNBS-based protein quantification and other methods (e.g., Lowry assay), and how can they be resolved?
TNBS targets primary amines, while the Lowry assay (Folin phenol reagent) detects tyrosine/tryptophan residues. Discrepancies occur in proteins with atypical amino acid compositions. For example, collagen (low aromatic residues) may yield lower Lowry values. Cross-validation with amino acid analysis or Bradford assay (Coomassie dye binding) is recommended for accuracy .
Q. What are the challenges in correlating TNBS-induced colitis data with human inflammatory bowel disease (IBD)?
TNBS models primarily mimic acute, Th1-driven inflammation, whereas human IBD (e.g., Crohn’s disease) involves chronic, multifactorial pathways. Researchers must supplement TNBS data with chronic models (e.g., DSS colitis) and human tissue validations. Recent advances in PET imaging using TNBS-treated animals (e.g., [18F]DPA-714 tracer for TSPO overexpression) enhance translational relevance .
Data Contradiction Analysis
Q. Why do TNBS-induced colitis studies report variable efficacy for antioxidant therapies?
Antioxidants (e.g., oat β-glucans) show time- and molar mass-dependent effects in TNBS models. High-molecular-weight β-glucans exhibit delayed but sustained anti-inflammatory activity compared to low-weight analogs. Such variability underscores the need for standardized dosing schedules and molecular characterization in preclinical studies .
Q. How can conflicting results in TNBS-based amino group quantification be addressed?
Contradictions may stem from pH deviations during TNBS reaction or interference from secondary amines. Implementing strict pH control (pH 8.5 ± 0.2) and pre-treating samples with SDS to denature proteins can improve reproducibility. Parallel assays (e.g., ninhydrin) may resolve ambiguities .
Methodological Recommendations
Q. What steps ensure reproducibility in TNBS colitis studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
